![molecular formula C9H12O3 B13467515 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde CAS No. 63517-54-4](/img/structure/B13467515.png)
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring, with an aldehyde functional group at the 7th position
准备方法
The synthesis of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.
化学反应分析
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism by which 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure may allow for unique interactions with these targets, enhancing its specificity and potency .
相似化合物的比较
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-ene:
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Contains a methyl group and a carboxaldehyde group, leading to different chemical properties and reactivity.
The uniqueness of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63517-54-4 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h2,7H,1,3-6H2 |
InChI 键 |
YJFXAKDYLWSIIN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC(=C1)C=O)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


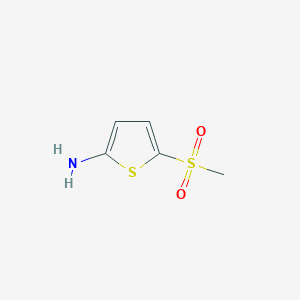
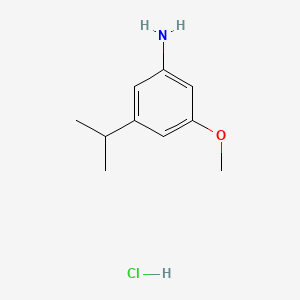
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
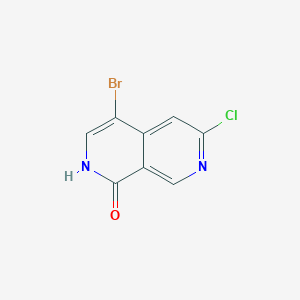
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
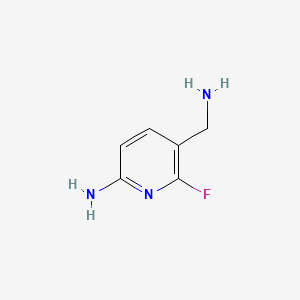
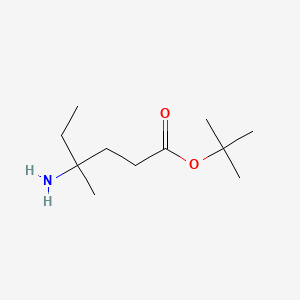
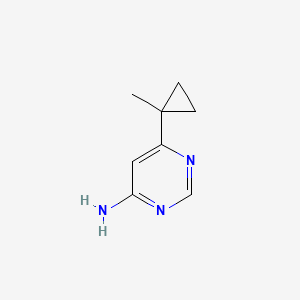
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)

![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
